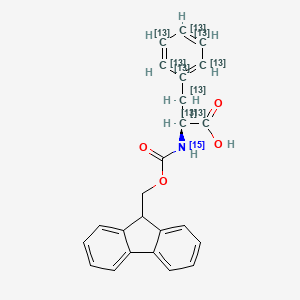

Fmoc-Phe-OH-13C9,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21NO4 |

|---|---|

Molecular Weight |

397.35 g/mol |

IUPAC Name |

(2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,14+1,16+1,22+1,23+1,25+1 |

InChI Key |

SJVFAHZPLIXNDH-XAMSWMGVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13C](=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe-OH-¹³C₉,¹⁵N: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Phenylalanine-¹³C₉,¹⁵N (Fmoc-Phe-OH-¹³C₉,¹⁵N), a stable isotope-labeled amino acid derivative crucial for various applications in research and drug development. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its primary applications, including solid-phase peptide synthesis (SPPS), its use as an internal standard for quantitative mass spectrometry, and its role in nuclear magnetic resonance (NMR) spectroscopy for protein studies.

Chemical Structure and Properties

Fmoc-Phe-OH-¹³C₉,¹⁵N is an isotopically labeled version of Nα-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine. In this molecule, all nine carbon atoms of the phenylalanine residue are replaced with the stable isotope carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with the stable isotope nitrogen-15 (¹⁵N). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the α-amino group, which is essential for its application in stepwise peptide synthesis.

The key structural feature is the incorporation of stable isotopes, which imparts a specific mass shift without altering the chemical reactivity of the molecule. This makes it an invaluable tool for applications where differentiation from the naturally abundant isotopologues is necessary.

Physicochemical Properties

The following table summarizes the key quantitative data for Fmoc-Phe-OH-¹³C₉,¹⁵N, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₆H₅¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H | [1][2] |

| Molecular Weight | 397.36 g/mol | [1][2] |

| CAS Number | 1217455-27-0 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 180-187 °C (lit.) | |

| Optical Activity | [α]20/D -37°, c = 1 in DMF | |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥98% (CP) | |

| Storage Temperature | 2-8°C, desiccated, protected from light | |

| Solubility | Soluble in Dimethylformamide (DMF) and other organic solvents |

Experimental Protocols

This section provides detailed methodologies for the key applications of Fmoc-Phe-OH-¹³C₉,¹⁵N.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-OH-¹³C₉,¹⁵N is a fundamental building block for the synthesis of isotopically labeled peptides. These labeled peptides are instrumental in quantitative proteomics, protein structure determination, and metabolic studies. The following is a representative protocol for the manual incorporation of Fmoc-Phe-OH-¹³C₉,¹⁵N into a peptide chain using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Phe-OH-¹³C₉,¹⁵N

-

Rink Amide resin (or other suitable solid support)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvent: Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N:

-

In a separate vial, dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

-

Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Internal Standard for Quantitative Mass Spectrometry

Fmoc-Phe-OH-¹³C₉,¹⁵N can be used to synthesize a stable isotope-labeled (SIL) peptide, which serves as an ideal internal standard for the accurate quantification of its corresponding native peptide in complex biological samples by LC-MS/MS.

Principle: A known amount of the SIL peptide is spiked into the sample. The SIL peptide is chemically identical to the analyte peptide but has a different mass. It co-elutes with the analyte during liquid chromatography and is detected simultaneously by the mass spectrometer. The ratio of the signal intensity of the analyte to the SIL internal standard is used to calculate the concentration of the analyte, correcting for variations in sample preparation, injection volume, and ionization efficiency.

Representative Protocol for Peptide Quantification using a SIL Internal Standard:

-

Synthesis of SIL Peptide: Synthesize the target peptide containing the ¹³C₉,¹⁵N-labeled phenylalanine using the SPPS protocol described in section 2.1.

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of the purified SIL peptide internal standard.

-

Perform sample cleanup and protein digestion (if quantifying a peptide derived from a protein) using standard protocols (e.g., protein precipitation, solid-phase extraction, in-solution or in-gel digestion).

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., C18 reverse-phase).

-

Separate the peptides using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.

-

Set up the mass spectrometer to monitor specific precursor-to-fragment ion transitions for both the native peptide and the SIL internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the selected transitions of both the native peptide and the SIL internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the native peptide and a fixed concentration of the SIL internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

NMR Spectroscopy for Protein Studies

Incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N into a protein, either through peptide synthesis or recombinant expression using labeled amino acids, is a powerful technique in NMR spectroscopy for protein structure determination and dynamics studies.

Principle: The ¹³C and ¹⁵N nuclei are NMR-active (spin ½). By labeling a specific amino acid type, the NMR signals from that residue are enhanced and can be distinguished from the signals of the unlabeled residues. This simplifies complex spectra and aids in the sequential assignment of resonances, which is a critical step in determining the three-dimensional structure of a protein.

Experimental Workflow for Protein Resonance Assignment:

-

Protein Labeling:

-

Peptide Synthesis: For smaller proteins or protein domains, synthesize the entire polypeptide chain using SPPS, incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N at the desired phenylalanine positions.

-

Recombinant Expression: For larger proteins, express the protein in a host organism (e.g., E. coli) grown on a minimal medium supplemented with ¹³C-glucose as the sole carbon source and ¹⁵NH₄Cl as the sole nitrogen source. To specifically label phenylalanine, one could use a phenylalanine auxotrophic strain and provide ¹³C₉,¹⁵N-L-phenylalanine in the growth medium.

-

-

Protein Purification: Purify the isotopically labeled protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

-

NMR Sample Preparation: Prepare a concentrated solution of the purified protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing 5-10% D₂O for the lock signal.

-

NMR Data Acquisition:

-

Acquire a series of multidimensional heteronuclear NMR experiments on a high-field NMR spectrometer equipped with a cryoprobe.

-

Key experiments for backbone resonance assignment include:

-

¹H-¹⁵N HSQC: Correlates the amide proton with its directly bonded nitrogen.

-

HNCA/HN(CO)CA: Correlates the amide proton and nitrogen of a residue with the α-carbon of the same residue (i) and the preceding residue (i-1).

-

HNCO/HN(CA)CO: Correlates the amide proton and nitrogen with the carbonyl carbon of the same residue (i) and the preceding residue (i-1).

-

CBCA(CO)NH/HNCACB: Correlates the amide proton and nitrogen with the α- and β-carbons of the same residue (i) and the preceding residue (i-1).

-

-

-

NMR Data Processing and Analysis:

-

Process the acquired NMR data using software such as NMRPipe or TopSpin.

-

Analyze the processed spectra using software like CARA, SPARKY, or CcpNmr Analysis to pick peaks and perform sequential resonance assignment. The distinct chemical shifts of the labeled phenylalanine residues will facilitate their identification and assignment within the protein sequence.

-

Applications in Drug Development and Research

Fmoc-Phe-OH-¹³C₉,¹⁵N is a versatile tool with significant applications in various stages of drug discovery and development, as well as in fundamental biological research.

-

Pharmacokinetic (PK) Studies: Labeled peptides synthesized with this compound can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates. The distinct mass allows for their unambiguous detection and quantification in biological matrices.

-

Target Engagement and Validation: By incorporating the labeled amino acid into a peptide therapeutic, researchers can track its interaction with its biological target in vitro and in vivo.

-

Quantitative Proteomics: It is essential for the absolute quantification of proteins (AQUA) strategy, where a labeled peptide is used as a standard to determine the exact copy number of a specific protein in a cell or tissue.

-

Structural Biology: As detailed in the NMR section, it is crucial for elucidating the three-dimensional structures of proteins and studying their dynamics and interactions.

-

Material Science: Fmoc-phenylalanine and its derivatives are known to self-assemble into hydrogels. The isotopically labeled version can be used to study the mechanism of hydrogel formation and the behavior of these materials in biological systems.

Conclusion

Fmoc-Phe-OH-¹³C₉,¹⁵N is a high-value chemical tool for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined chemical and physical properties, combined with the versatility of the Fmoc protecting group and the power of stable isotope labeling, make it an indispensable reagent for the synthesis of labeled peptides, quantitative proteomics, and advanced NMR studies. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective utilization of this compound in a variety of research and development settings.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-Phe-OH-13C9,15N in Research

This compound is a stable isotope-labeled (SIL) amino acid derivative that has become an indispensable tool in modern biochemical and biomedical research. This high-purity compound serves as a critical building block for the synthesis of "heavy" peptides, which are chemically identical to their biological counterparts but are distinguishable by mass. This key difference enables precise and quantitative analysis of peptides and proteins in complex biological systems.

This guide provides a comprehensive overview of the properties, primary applications, and experimental methodologies involving this compound, designed for professionals in proteomics, drug development, and structural biology.

Core Properties and Specifications

This compound is the N-(9-Fluorenylmethoxycarbonyl)-protected form of L-phenylalanine where all nine carbon atoms are replaced with the Carbon-13 (¹³C) isotope and the single nitrogen atom is replaced with the Nitrogen-15 (¹⁵N) isotope. This full labeling results in a precise mass increase of 10 Daltons (Da) compared to the natural abundance (unlabeled) equivalent. This mass shift is the foundation of its utility in mass spectrometry-based applications.

Quantitative Data: Physicochemical Properties

The isotopic labeling does not alter the chemical reactivity or physicochemical properties of the molecule, allowing it to serve as an ideal internal standard.[1]

| Property | Fmoc-Phe-OH (Unlabeled) | This compound (Labeled) | Data Source(s) |

| Molecular Formula | C₂₄H₂₁NO₄ | ¹³C₉C₁₅H₂₁¹⁵NO₄ | |

| Molecular Weight | 387.43 g/mol | 397.36 g/mol | |

| Mass Shift | N/A | +10 Da | |

| Isotopic Purity | N/A | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | |

| Appearance | White to off-white solid/powder | White to off-white solid | |

| Melting Point | 180-188 °C | 180-187 °C | |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | SPPS for labeled peptide standards | |

| Storage Temperature | 2-8°C | 2-8°C |

Primary Research Applications

The use of this compound is central to several advanced research fields. The dual ¹³C and ¹⁵N labeling provides significant advantages, particularly for achieving high-precision quantification in mass spectrometry and for enabling complex structural analysis in NMR spectroscopy.

-

Quantitative Proteomics : This is the most common application. Labeled peptides synthesized using this compound are used as internal standards for the absolute quantification of target proteins in complex mixtures like cell lysates or plasma. This approach, often part of an Absolute Quantification (AQUA) strategy, is crucial for biomarker validation, drug discovery, and systems biology.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹³C and ¹⁵N are NMR-active isotopes. Incorporating them into peptides and proteins allows for detailed structural and dynamic studies. Dual labeling is essential for advanced, multidimensional NMR experiments (e.g., HNCO, HNCACB) used to determine the three-dimensional structures and folding dynamics of proteins in solution.

-

Metabolic Flux Analysis : The dual labeling enables simultaneous tracing of carbon and nitrogen pathways in cellular metabolism. By supplying cells with the labeled phenylalanine, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites, providing a quantitative map of metabolic fluxes.

-

Pharmacokinetic (PK) Studies : Labeled peptides serve as robust tracers in drug metabolism and pharmacokinetic (DMPK) analyses. They allow for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

Logical Relationship of Applications

Caption: Logical flow from the labeled amino acid to its primary research applications.

Experimental Protocols and Methodologies

Protocol 1: Synthesis of a Labeled Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

Objective: To synthesize a peptide with a heavy-labeled phenylalanine residue.

Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) pre-loaded with the C-terminal amino acid of the desired peptide. Place the resin in the reaction vessel of the synthesizer.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in dimethylformamide (DMF). This exposes the free amine group for the next coupling step.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Activation & Coupling:

-

In a separate vial, activate the next amino acid in the sequence (e.g., this compound) by dissolving it with an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Transfer the activated amino acid solution to the reaction vessel. Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) to form a new peptide bond.

-

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence according to the desired order.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

-

Purification and Analysis: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass and purity of the final labeled peptide using mass spectrometry.

SPPS Experimental Workflow

References

A Technical Guide to Fmoc-L-Phenylalanine-(13C9, 15N) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-Phenylalanine-(13C9, 15N), a stable isotope-labeled amino acid crucial for cutting-edge research in proteomics, metabolomics, and structural biology. This document details its commercial availability, key specifications, and methodologies for its application in solid-phase peptide synthesis (SPPS) and other advanced analytical techniques.

Commercial Suppliers and Product Specifications

Fmoc-L-Phenylalanine-(13C9, 15N) is a specialized chemical reagent available from a select number of reputable suppliers. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for peptide synthesis, while the uniform labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes allows for precise tracking and quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.[][2]

Below is a comparative table summarizing the product specifications from leading commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight (Labeled) | Isotopic Enrichment | Chemical Purity | Applications |

| Cambridge Isotope Laboratories, Inc. | L-Phenylalanine-N-Fmoc (¹³C₉, 99%; ¹⁵N, 99%) | 1217455-27-0 | 397.36 g/mol | ¹³C, 99%; ¹⁵N, 99% | ≥98% | Biomolecular NMR, Proteomics[3] |

| Sigma-Aldrich (Merck) | Fmoc-Phe-OH-¹³C₉,¹⁵N | 1217455-27-0 | 397.36 g/mol | ¹³C, 98 atom %; ¹⁵N, 98 atom % | ≥98% (CP) | Peptide Synthesis, Bio NMR |

| AnaSpec | Fmoc-Phe-OH (U-¹³C₉,¹⁵N) | Not specified | Not specified | Not specified | Not specified | Peptide Synthesis[4] |

| Eurisotop | L-PHENYLALANINE-N-FMOC (¹³C₉, 99%; ¹⁵N, 99%) | Not specified | Not specified | ¹³C, 99%; ¹⁵N, 99% | ≥98% | Not specified |

Core Applications in Research

The primary application of Fmoc-L-Phenylalanine-(13C9, 15N) is in the synthesis of "heavy" peptides, which serve as internal standards for quantitative proteomics. This stable isotope labeling approach allows for the precise quantification of proteins and peptides in complex biological samples through methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Multiple Reaction Monitoring (MRM), and Parallel Reaction Monitoring (PRM). The mass shift introduced by the heavy isotopes enables the differentiation of the labeled standard from its endogenous, unlabeled counterpart in a mass spectrometer.

In structural biology, peptides and proteins incorporating this labeled amino acid are instrumental for NMR spectroscopy studies, aiding in structure determination and dynamic analyses.

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-L-Phenylalanine-(13C9, 15N). This protocol is based on the widely adopted Fmoc/tBu strategy.

Materials and Reagents:

-

Appropriate solid support resin (e.g., Rink Amide, Wang resin)

-

Fmoc-L-Phenylalanine-(13C9, 15N) and other required Fmoc-protected amino acids

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar carbodiimide-based activator

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether for precipitation

Methodology:

-

Resin Preparation:

-

Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

-

If starting with a pre-loaded resin, proceed to step 3. If the first amino acid needs to be loaded, follow the specific resin loading protocols.

-

-

Initial Fmoc Deprotection (for pre-loaded resin):

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 20-30 minutes at room temperature to remove the Fmoc protecting group.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Incorporation of Fmoc-L-Phenylalanine-(13C9, 15N)):

-

In a separate vial, dissolve Fmoc-L-Phenylalanine-(13C9, 15N) (3 equivalents relative to resin loading capacity) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate the carboxyl group. Vortex the mixture for 1 minute.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3-5 times). A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

-

Chain Elongation:

-

Repeat the deprotection (as in step 2) and coupling (as in step 3) cycles for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Pellet the peptide by centrifugation, decant the ether, and air-dry the pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final, purified isotopically labeled peptide.

-

Visualizing the Workflow and Biological Context

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant signaling pathway.

References

- 2. Isotope-labeled peptides – ProteoGenix [proteogenix.science]

- 3. L-Phenylalanine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Fmoc-Phe-OH-¹³C₉,¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) fully labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). High isotopic enrichment of this compound is critical for its applications in quantitative proteomics, biomolecular Nuclear Magnetic Resonance (NMR), and as an internal standard in mass spectrometry-based assays. This document details the significance of isotopic purity, methods for its determination, and typical specifications.

The Significance of Isotopic Purity

Fmoc-Phe-OH-¹³C₉,¹⁵N is a stable isotope-labeled amino acid used extensively in peptide synthesis and research.[1][2] The heavy isotopes (¹³C and ¹⁵N) act as tracers, allowing researchers to differentiate the labeled molecule from its natural-abundance counterpart in complex biological systems.[3][4] The accuracy and precision of experiments, such as quantifying protein turnover or drug metabolism, are directly dependent on the isotopic purity of the labeled compound.[5] Low isotopic enrichment can introduce significant errors in quantification and complicate data analysis.

Quantitative Data: Product Specifications

The isotopic and chemical purity of commercially available Fmoc-Phe-OH-¹³C₉,¹⁵N are key indicators of its quality. The data below represents typical specifications from leading suppliers.

| Parameter | Specification | Description |

| Isotopic Purity (¹³C) | ≥98-99 atom % | The percentage of molecules containing ¹³C at all nine carbon positions of the phenylalanine moiety. |

| Isotopic Purity (¹⁵N) | ≥98-99 atom % | The percentage of molecules containing ¹⁵N at the nitrogen position. |

| Chemical Purity | ≥98% | The percentage of the compound that is Fmoc-Phe-OH-¹³C₉,¹⁵N, as determined by methods like HPLC. |

| Molecular Weight | 397.36 g/mol | The molecular weight of the fully labeled compound (C₁₅¹³C₉H₂₁¹⁵NO₄). |

| Mass Shift | M+10 | The mass difference compared to the unlabeled isotopologue (C₂₄H₂₁NO₄, MW: 387.4 g/mol ). |

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic enrichment for compounds like Fmoc-Phe-OH-¹³C₉,¹⁵N primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z), making it ideal for determining the distribution of isotopes within a molecule. High-resolution mass spectrometry (HRMS) is often employed for its ability to accurately resolve different isotopologues.

Detailed Methodology:

-

Sample Preparation: A stock solution of Fmoc-Phe-OH-¹³C₉,¹⁵N is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. The sample is further diluted to an appropriate concentration for analysis.

-

Chromatographic Separation (LC-MS): The sample is injected into a Liquid Chromatography (LC) system. A reversed-phase C18 column is typically used to separate the analyte from any potential impurities before it enters the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the analyte in the gas phase with minimal fragmentation.

-

Mass Analysis: The mass analyzer scans a range of m/z values to detect the molecular ions corresponding to the unlabeled compound (M), the fully labeled compound (M+10), and any partially labeled intermediates.

-

Data Analysis: The isotopic purity is calculated by comparing the integrated peak intensity of the fully labeled isotopologue (M+10) to the sum of intensities of all relevant isotopologue peaks. Corrections may be necessary to account for the natural isotopic abundance of elements in the molecule.

Caption: Workflow for isotopic purity assessment using Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can directly quantify the abundance of NMR-active nuclei like ¹³C at specific atomic positions.

Detailed Methodology:

-

Sample Preparation: A precise amount of the Fmoc-Phe-OH-¹³C₉,¹⁵N sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: A ¹³C NMR spectrum is acquired. A quantitative ¹³C NMR experiment with a sufficient relaxation delay and proton decoupling is crucial for accurate integration.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected using appropriate software.

-

Purity Calculation: The integral of the peaks corresponding to the nine ¹³C-labeled carbons in the phenylalanine moiety is compared against the integrals of any residual signals at the chemical shifts expected for their ¹²C counterparts. More commonly for highly enriched samples, the purity is confirmed by the absence of ¹²C signals and the clear presence of ¹³C-¹³C coupling patterns. The comparison to an internal standard of known concentration can also be used for quantification.

Caption: Workflow for isotopic purity assessment using NMR spectroscopy.

Conclusion

The isotopic purity of Fmoc-Phe-OH-¹³C₉,¹⁵N is a critical parameter that underpins its successful application in advanced research and development. For professionals in drug development and proteomics, verifying the isotopic enrichment using robust analytical methods like high-resolution mass spectrometry and quantitative NMR is essential for generating reliable and reproducible data. The methodologies and specifications outlined in this guide serve as a comprehensive resource for ensuring the quality and suitability of this vital research compound.

References

- 1. L-Phenylalanine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-Phe-OH-13C9,15N () for sale [vulcanchem.com]

Applications of Stable Isotope Labeled Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids have become an indispensable tool in modern biological and biomedical research, enabling precise and quantitative analysis of proteins and metabolic pathways. By incorporating non-radioactive heavy isotopes, such as ¹³C, ¹⁵N, and ²H, into amino acid structures, researchers can differentiate and trace molecules within complex biological systems using mass spectrometry. This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and their role in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes are presented to facilitate a deeper understanding and practical application of these powerful techniques.

Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that allows for the accurate relative quantification of protein abundance between different cell populations. The principle lies in growing one population of cells in a medium containing normal ("light") amino acids, while the other population is cultured in a medium where one or more essential amino acids are replaced by their heavy stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine). After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome, the cell populations can be subjected to different experimental conditions. The "light" and "heavy" cell lysates are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the direct comparison of their respective signal intensities, providing a precise measure of the relative protein abundance.[1][2][3][4]

Applications of SILAC in Proteomics

SILAC has been widely adopted for a variety of applications in proteomics, including:

-

Differential Protein Expression Analysis: Identifying and quantifying changes in protein expression levels in response to various stimuli, such as drug treatment, growth factor stimulation, or disease states.[3]

-

Analysis of Post-Translational Modifications (PTMs): SILAC, coupled with enrichment strategies, enables the quantitative analysis of PTMs like phosphorylation, ubiquitination, and acetylation, providing insights into the regulation of cellular signaling pathways.

-

Protein-Protein Interaction Studies: By combining SILAC with affinity purification-mass spectrometry (AP-MS), specific interaction partners can be distinguished from non-specific background proteins, allowing for the quantitative analysis of protein complexes.

Quantitative Data from SILAC-based Proteomics

The following tables summarize quantitative data from representative SILAC experiments, showcasing its utility in different research areas.

Table 1: Quantitative Analysis of Protein Phosphorylation in Insulin Signaling

This table presents a selection of proteins with significant changes in tyrosine phosphorylation upon insulin stimulation in differentiated brown adipocytes, as determined by SILAC-based phosphoproteomics.

| Protein | Gene Symbol | Fold Change (Insulin-stimulated/Control) | Function |

| Insulin receptor substrate 1 | IRS1 | >10 | Insulin receptor signaling |

| SHC-transforming protein 1 | SHC1 | >5 | Adapter protein in RTK signaling |

| Phosphoinositide 3-kinase regulatory subunit 1 | PIK3R1 | >3 | PI3K/AKT signaling pathway |

| Growth factor receptor-bound protein 2 | GRB2 | >2 | Adapter protein in RTK signaling |

| Protein kinase C delta | PRKCD | >1.5 | Signal transduction |

Table 2: Quantitative Analysis of EGF Receptor Signaling

This table highlights proteins that are selectively enriched upon Epidermal Growth Factor (EGF) stimulation in A549 lung adenocarcinoma cells, identified through SILAC and affinity purification.

| Protein | Gene Symbol | Fold Change (EGF-stimulated/Unstimulated) | Function |

| Epidermal growth factor receptor | EGFR | >20 | Receptor tyrosine kinase |

| SHC-transforming protein 1 | SHC1 | >15 | Adapter protein in RTK signaling |

| Growth factor receptor-bound protein 2 | GRB2 | >10 | Adapter protein in RTK signaling |

| Phospholipase C gamma-1 | PLCG1 | >5 | Signal transduction |

| Signal transducer and activator of transcription 3 | STAT3 | >3 | Transcription factor |

Table 3: Quantitative Analysis of Protein-Protein Interactions

This table illustrates the use of SILAC to identify specific interaction partners of a bait protein through immunoprecipitation. The high H/L ratio indicates a specific interaction.

| Bait Protein | Interacting Protein | H/L Ratio | Significance |

| Protein X | Protein A | >10 | Specific Interactor |

| Protein X | Protein B | 1.2 | Non-specific background |

| Protein X | Protein C | >8 | Specific Interactor |

Experimental Protocol: SILAC-based Quantitative Phosphoproteomics

This protocol outlines the key steps for a typical SILAC experiment aimed at quantifying changes in protein phosphorylation.

1. Cell Culture and SILAC Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (e.g., DMEM supplemented with normal L-lysine and L-arginine), and the other in "heavy" SILAC medium (e.g., DMEM with ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine).

-

Ensure cells undergo at least five to six doublings to achieve >95% incorporation of the heavy amino acids.

-

Verify labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry.

2. Experimental Treatment and Cell Lysis:

-

Once complete labeling is confirmed, subject the "heavy" labeled cells to the experimental treatment (e.g., growth factor stimulation) and the "light" labeled cells to a control treatment.

-

Harvest both cell populations and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

3. Sample Mixing and Protein Digestion (In-solution):

-

Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 60°C for 30 minutes.

-

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

-

Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

-

Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.

-

Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

4. Phosphopeptide Enrichment (TiO₂):

-

Acidify the peptide mixture with trifluoroacetic acid (TFA).

-

Equilibrate titanium dioxide (TiO₂) beads with loading buffer (e.g., 80% acetonitrile, 6% TFA).

-

Incubate the peptide mixture with the equilibrated TiO₂ beads to allow for the binding of phosphopeptides.

-

Wash the beads with washing buffer to remove non-specifically bound peptides.

-

Elute the phosphopeptides from the beads using an elution buffer (e.g., 50% acetonitrile, 2.5% ammonia).

5. LC-MS/MS Analysis:

-

Desalt the enriched phosphopeptides using a C18 StageTip.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

6. Data Analysis:

-

Process the raw mass spectrometry data using software such as MaxQuant.

-

Identify peptides and proteins and calculate the heavy/light (H/L) ratios for phosphopeptide quantification.

-

Perform statistical analysis to identify phosphopeptides with significant changes in abundance.

Experimental Workflow for SILAC-based Phosphoproteomics

References

- 1. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 2. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide and small protein manufacturing, enabling the efficient construction of complex biomolecules.[1] Among the various strategies, the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection is the most prevalent method today.[1][2] Its popularity stems from the mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin linkers, making it compatible with a wide array of functionalities, including post-translational modifications.[3]

This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical quantitative parameters of Fmoc-SPPS.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[2] The process relies on three foundational pillars:

-

Solid Support (Resin): The synthesis begins on an inert, insoluble polymeric support, such as polystyrene cross-linked with divinylbenzene. This resin is functionalized with a linker that serves as the anchor for the C-terminal amino acid of the peptide. The choice of resin and its linker dictates the C-terminal functionality (e.g., carboxylic acid or amide) of the final peptide.

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This prevents self-polymerization and ensures the peptide chain is elongated in the correct sequence. The Fmoc group is stable under the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Side-Chain Protection: The reactive side chains of certain amino acids (e.g., Lys, Asp, Arg) are protected by acid-labile groups (e.g., Boc, tBu, Pbf). These permanent protecting groups remain intact throughout the synthesis cycles and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).

The entire synthesis is a series of repeated cycles, with each cycle adding a single amino acid. After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed in a single step.

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry follows a well-defined, iterative cycle. Each cycle consists of two main chemical steps: Nα-Fmoc deprotection and amino acid coupling, interspersed with extensive washing steps to remove excess reagents and byproducts.

Quantitative Data Summary

The efficiency and success of Fmoc-SPPS are highly dependent on carefully controlled quantitative parameters. The following tables provide a summary of common resins, coupling reagents, a standard cycle protocol, and cleavage cocktails.

Table 1: Common Resins for Fmoc-SPPS

| Resin Name | Linker Type | C-Terminal Functionality | Typical Loading | Cleavage Condition |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 0.7 - 1.0 mmol/g | High % TFA |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Protected Carboxylic Acid | 0.7 - 1.0 mmol/g | Dilute TFA (e.g., 0.5%) |

| Rink Amide Resin | Amide Linker | Amide | 0.7 - 1.0 mmol/g | High % TFA |

| Sieber Amide Resin | Xanthenyl | Amide | 0.7 - 1.0 mmol/g | Low % TFA (1-5%) |

Table 2: Common Coupling Reagents and Conditions

| Reagent | Full Name | Equivalents (AA:Reagent:Base) | Activation Time | Notes |

|---|---|---|---|---|

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | 1 : 0.95 : 2 | ~2 minutes | Common and effective. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 1 : 0.95 : 2 | ~2 minutes | Excellent for hindered couplings. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | 1 : 1 : 1 | 5-10 minutes | Cost-effective, low racemization risk. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 1 : 1 : 2 | ~2 minutes | Used for difficult couplings. |

Table 3: Typical Manual Fmoc-SPPS Cycle Parameters (0.1 mmol scale)

| Step | Reagent/Solvent | Volume | Duration | Repetitions |

|---|---|---|---|---|

| 1. Resin Swelling | DMF | 10-15 mL/g | 30-60 min | 1 |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 2 min | 1 |

| 20% Piperidine in DMF | 5 mL | 5-10 min | 1 | |

| 3. Washing | DMF | 5-8 mL | ~30 sec | 5-7 |

| 4. Coupling | Fmoc-AA (4 eq), Activator (3.9 eq), DIPEA (8 eq) in DMF | 5 mL | 45-120 min | 1 |

| 5. Washing | DMF | 5-8 mL | ~30 sec | 5-7 |

Table 4: Common Cleavage and Deprotection Cocktails

| Reagent Name | Composition (v/v) | Purpose / Recommended For | Cleavage Time |

|---|---|---|---|

| TFA/TIS/H₂O | 95% : 2.5% : 2.5% | General purpose for peptides without sensitive residues like Cys, Met, Trp. | 2-3 hours |

| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | "Universal" cocktail for peptides containing multiple sensitive residues. | 2-4 hours |

| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), Triisopropylsilane (TIS) (2%) | "Odorless" alternative for scavenging trityl groups from Cys. | 1-2 hours |

| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Recommended for peptides with Arg(Pmc/Mtr), Cys, His, Trp, Met. | 2-4 hours |

Key Chemical Mechanisms & Visualizations

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine then acts as a scavenger, trapping the DBF to form a stable adduct, which is washed away.

Peptide Bond Formation (Coupling)

To form a peptide bond, the carboxylic acid of the incoming Fmoc-protected amino acid must be activated. This is typically achieved using carbodiimides (like DIC) or onium salts (like HBTU or HATU). The activator converts the carboxylate into a highly reactive ester (e.g., an O-acylisourea or HOBt/Oxyma ester). This activated intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the stable amide (peptide) bond.

Detailed Experimental Protocols

These protocols outline the manual synthesis of a peptide on a 0.1 mmol scale.

Protocol 1: Resin Preparation and Swelling

-

Weigh the desired amount of resin (e.g., 100-140 mg for a resin with 0.7-1.0 mmol/g loading) and place it into a fritted reaction vessel.

-

Add DMF (approx. 10-15 mL per gram of resin) to cover the resin.

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.

Protocol 2: First Amino Acid Loading (for Wang Resin)

-

Swell the Wang resin as described in Protocol 1.

-

In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.

-

Add this solution to the resin.

-

In another vial, dissolve DMAP (0.1 equivalents) in DMF.

-

Add DIC (4 equivalents) to the resin mixture, followed immediately by the DMAP solution.

-

Agitate the mixture for 2-4 hours at room temperature.

-

To cap any unreacted hydroxyl groups, add an excess of acetic anhydride and pyridine and agitate for 30 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

Protocol 3: Standard Synthesis Cycle

-

Fmoc Deprotection:

-

Add 20% (v/v) piperidine in DMF to the resin-bound peptide.

-

Agitate for 2 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 7-10 minutes.

-

Drain the solution. The completion of this step can be monitored by checking the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.

-

-

Washing:

-

Wash the resin 5-7 times with DMF to completely remove piperidine and the adduct. A colorimetric test (e.g., Kaiser or Ninhydrin test) can be performed on a few beads to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling agent (e.g., HBTU, 3.9 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for approximately 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 45-120 minutes at room temperature.

-

Perform a ninhydrin test to confirm reaction completion (a negative result indicates a complete coupling). If the test is positive, the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

-

Repeat: Return to step 1 for the next amino acid in the sequence.

Protocol 4: Final Cleavage and Deprotection

-

After the final coupling and washing steps, perform a final Fmoc deprotection (Protocol 3, Step 1).

-

Wash the peptide-resin thoroughly with DMF (5x), followed by dichloromethane (DCM) (5x).

-

Dry the peptide-resin under a high vacuum for at least 1 hour.

-

Prepare the appropriate cleavage cocktail (see Table 4). A common choice is TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin through a fritted funnel and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., Mass Spectrometry).

References

An In-depth Technical Guide to Fmoc-Phe-OH-13C9,15N for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Phe-OH-13C9,15N, a stable isotope-labeled amino acid, and its application in solid-phase peptide synthesis (SPPS). It is designed to be a technical resource for researchers and professionals in the fields of peptide chemistry, proteomics, and drug development.

Introduction to this compound

This compound is a derivative of the amino acid L-phenylalanine that has been isotopically labeled. In this compound, all nine carbon atoms are replaced with the stable isotope carbon-13 (¹³C), and the nitrogen atom is replaced with the stable isotope nitrogen-15 (¹⁵N). The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, making it suitable for use in Fmoc-based solid-phase peptide synthesis.

The primary utility of incorporating this labeled amino acid into a peptide is to introduce a specific mass shift. This allows the resulting peptide to be distinguished from its unlabeled counterpart by mass spectrometry, a technique crucial for quantitative proteomics and metabolic flux analysis.

Physicochemical Properties and Specifications

Accurate characterization of this compound is essential for its successful application in peptide synthesis. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Formula | ¹³C₉C₁₅H₂₁¹⁵NO₄ |

| Molecular Weight | 397.36 g/mol |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N |

| Chemical Purity | ≥98% |

| Appearance | Solid |

| Optical Activity | [α]20/D -37°, c = 1 in DMF |

| Melting Point | 180-187 °C |

| Storage Temperature | 2-8°C |

Applications in Research and Drug Development

The use of peptides synthesized with this compound is integral to several advanced research areas:

-

Quantitative Proteomics: Labeled peptides serve as internal standards for the precise quantification of proteins in complex biological samples. This is particularly valuable in biomarker discovery and validation.

-

Metabolic Flux Analysis: By tracing the incorporation of the stable isotopes, researchers can elucidate metabolic pathways and quantify the flow of metabolites within a biological system.

-

Nuclear Magnetic Resonance (NMR) Studies: The presence of ¹³C and ¹⁵N isotopes is beneficial for certain NMR experiments, aiding in the structural determination of peptides and proteins.

-

Pharmacokinetic Studies: Labeled peptides can be used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Protocol Steps:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure®/HOBt in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours.

-

Wash the resin with DMF (3-5 times).

-

-

Incorporation of this compound:

-

Follow the same procedure as for standard amino acid coupling. Due to the slightly higher molecular weight of the labeled amino acid, ensure complete dissolution.

-

It is advisable to perform a coupling test (e.g., Kaiser test) to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for the labeled residue) for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry.

-

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate the experimental workflows and biological pathways relevant to the use of this compound.

Caption: General workflow for solid-phase peptide synthesis incorporating a labeled amino acid.

Caption: Conceptual workflow for metabolic flux analysis using a labeled peptide.

Troubleshooting and Considerations

While Fmoc-SPPS is a robust technique, challenges can arise, particularly when working with modified amino acids.

| Problem | Possible Cause | Suggested Solution |

| Incomplete Coupling of Labeled Amino Acid | Steric hindrance from the Fmoc group and the bulky side chain. | - Increase coupling time.- Perform a double coupling.- Use a more potent coupling reagent like HATU. |

| Low Yield of Final Peptide | - Incomplete deprotection or coupling at various stages.- Aggregation of the growing peptide chain. | - Monitor each step with a qualitative test (e.g., Kaiser test).- Use a high-swelling resin.- Incorporate pseudo-prolines or other disruption elements in "difficult" sequences. |

| Side Reactions during Cleavage | Scavengers in the cleavage cocktail are insufficient to protect sensitive residues. | Ensure the appropriate scavengers are used based on the peptide sequence (e.g., TIS for trityl-protected residues). |

Conclusion

This compound is a powerful tool for researchers and drug developers, enabling precise quantitative analysis in proteomics and detailed investigation of metabolic pathways. A thorough understanding of its properties and the nuances of its incorporation into peptides via SPPS is crucial for achieving high-quality results. This guide provides a foundational understanding and practical protocols to facilitate the successful use of this valuable isotopically labeled amino acid.

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Phe-OH-¹³C₉,¹⁵N in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the stable isotope-labeled amino acid, Fmoc-Phe-OH-¹³C₉,¹⁵N, in solid-phase peptide synthesis (SPPS). The use of such labeled amino acids is pivotal for a range of applications, including quantitative proteomics, metabolic studies, and the structural analysis of peptides by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Core Principles and Applications

Fmoc-Phe-OH-¹³C₉,¹⁵N is an isotopically labeled variant of Fmoc-L-phenylalanine, where all nine carbon atoms are replaced with the stable isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N.[1] This labeling results in a predictable mass shift, making it an invaluable tool for researchers. The chemical properties of the labeled amino acid are identical to its natural counterpart, ensuring its seamless integration into standard Fmoc-SPPS protocols.[]

Key Applications Include:

-

Quantitative Proteomics: Labeled peptides synthesized with Fmoc-Phe-OH-¹³C₉,¹⁵N serve as ideal internal standards for the accurate quantification of target peptides in complex biological samples using mass spectrometry.[3] The known mass difference between the labeled and unlabeled peptide allows for precise ratiometric analysis.

-

NMR Structural Studies: The incorporation of ¹³C and ¹⁵N isotopes enhances the sensitivity and resolution of NMR spectroscopy, facilitating the determination of peptide and protein structures and dynamics.

-

Metabolic Flux Analysis: Tracking the incorporation of labeled amino acids into proteins and peptides provides insights into metabolic pathways and protein turnover rates.

-

Peptide-Based Drug Development: Labeled peptides can be used in pharmacokinetic and pharmacodynamic studies to trace the fate of a drug candidate in vivo and in vitro.

Data Presentation

The primary quantitative data associated with the use of Fmoc-Phe-OH-¹³C₉,¹⁵N is the mass difference it introduces into a peptide. This mass shift is a critical parameter for mass spectrometry-based applications.

Table 1: Properties of Fmoc-Phe-OH-¹³C₉,¹⁵N

| Property | Value | Reference |

| Chemical Formula | ¹³C₉H₅¹³CH₂¹³CH(¹⁵NH-Fmoc)¹³CO₂H | |

| Molecular Weight | 397.36 g/mol | |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | |

| Mass Shift (vs. unlabeled) | +10 Da | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C |

Table 2: Expected Mass Spectrometry Data for a Hypothetical Peptide (Ac-Gly-Phe-Ala-NH₂) Synthesized with and without Fmoc-Phe-OH-¹³C₉,¹⁵N

| Peptide Variant | Sequence | Monoisotopic Mass (Da) |

| Unlabeled (Light) | Ac-Gly-Phe-Ala-NH₂ | 305.16 |

| Labeled (Heavy) | Ac-Gly-[Phe-¹³C₉,¹⁵N]-Ala-NH₂ | 315.16 |

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis methodologies and have been adapted to incorporate the use of Fmoc-Phe-OH-¹³C₉,¹⁵N. Given the higher cost of isotopically labeled amino acids, it is recommended to use a slightly lower excess of the labeled reagent compared to standard amino acids to minimize waste.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for incorporating Fmoc-Phe-OH-¹³C₉,¹⁵N into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide or Wang resin)

-

Fmoc-Phe-OH-¹³C₉,¹⁵N

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF and IPA to remove residual piperidine and byproducts.

-

Coupling of Fmoc-Phe-OH-¹³C₉,¹⁵N:

-

Dissolve Fmoc-Phe-OH-¹³C₉,¹⁵N (typically 1.5-2 equivalents relative to the resin substitution) and the coupling reagent in DMF.

-

Add the base (e.g., DIPEA) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold ether and purify using techniques such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

For automated synthesis, the protocol is similar but programmed into the synthesizer.

Reagent Preparation for Automated Synthesizer (0.10 mmol scale):

-

Fmoc-Phe-OH-¹³C₉,¹⁵N: 0.20 M in DMF

-

Standard Fmoc-amino acids: 0.50 M in DMF

-

Activator (e.g., DIC): 0.75 M in DMF

-

Activator Base (e.g., Oxyma): 0.26 M in DMF

-

Deprotection Reagent: 25% (v/v) pyrrolidine in DMF

Automated Synthesis Cycle for Labeled Residue:

-

Fmoc-Deprotection: The synthesizer will perform a standard deprotection cycle.

-

Washing: The system will execute a series of DMF washes.

-

Coupling: A specific coupling cycle for the labeled amino acid should be programmed with a slightly extended coupling time (e.g., 2 minutes at 105°C for microwave-assisted synthesis) to ensure complete reaction.

-

Washing: Post-coupling washes with DMF are performed.

-

The synthesis continues with the standard protocol for the remaining amino acids.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Quantitative proteomics workflow using a labeled peptide.

Caption: Peptide-based inhibition of a signaling pathway.

References

Application Notes and Protocols for Fmoc-Phe-OH-¹³C₉,¹⁵N as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is critical in various fields, including proteomics, drug metabolism, and clinical diagnostics. Phenylalanine, an essential amino acid, is a precursor to tyrosine and several neurotransmitters; its accurate measurement is crucial for studying metabolic pathways and diagnosing diseases such as phenylketonuria (PKU). Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for high-precision quantitative bioanalysis. This method utilizes a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass.

Fmoc-Phe-OH-¹³C₉,¹⁵N is a high-purity, protected, stable isotope-labeled form of phenylalanine. The incorporation of nine ¹³C atoms and one ¹⁵N atom results in a mass shift of +10 Da compared to the natural isotopologue. While primarily synthesized for incorporation into peptides for quantitative proteomics, it can also be utilized as an internal standard for the accurate quantification of phenylalanine in various biological matrices. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group can be removed during sample preparation to yield the labeled phenylalanine. This application note provides detailed protocols and theoretical frameworks for the use of Fmoc-Phe-OH-¹³C₉,¹⁵N as an internal standard in mass spectrometry.

Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle of SIDA is the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the earliest stage of sample preparation. This SIL internal standard (in this case, ¹³C₉,¹⁵N-Phenylalanine derived from Fmoc-Phe-OH-¹³C₉,¹⁵N) behaves identically to the endogenous analyte throughout all subsequent steps, including extraction, derivatization, and chromatographic separation. Because the SIL internal standard and the analyte co-elute and are detected simultaneously by the mass spectrometer, any sample loss or variation in ionization efficiency will affect both compounds equally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.

Quantitative Data

While specific quantitative validation data for the direct use of Fmoc-Phe-OH-¹³C₉,¹⁵N as an internal standard for free phenylalanine analysis is not extensively published, the following tables represent typical performance characteristics of LC-MS/MS methods for amino acid quantification using other stable isotope-labeled phenylalanine standards (e.g., Phenylalanine-d5 or ¹³C₆-Phenylalanine). These values should be considered illustrative and would require validation for the specific matrix and instrumentation used.

Table 1: Representative Calibration Curve Parameters for Phenylalanine Quantification

| Parameter | Typical Value |

| Linearity Range (µM) | 0.1 - 200 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x or 1/x² |

Table 2: Representative Method Validation Parameters

| Parameter | Typical Value |

| Limit of Detection (LOD) (µM) | 0.05 |

| Limit of Quantification (LOQ) (µM) | 0.1 |

| Accuracy (% Recovery) | |

| Low QC (0.3 µM) | 95 - 105% |

| Medium QC (50 µM) | 98 - 102% |

| High QC (150 µM) | 97 - 103% |

| Precision (% RSD) | |

| Intra-day Precision | < 10% |

| Inter-day Precision | < 15% |

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh a suitable amount of Fmoc-Phe-OH-¹³C₉,¹⁵N and dissolve it in dimethylformamide (DMF) to a final concentration of 1 mg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL. This working solution will be used to spike samples.

Sample Preparation from Plasma/Serum

This protocol describes the extraction of phenylalanine from a plasma or serum sample and the removal of the Fmoc protecting group.

-

Sample Spiking: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Fmoc Deprotection: Add 50 µL of 20% piperidine in DMF to the supernatant. Incubate at room temperature for 30 minutes.

-

Evaporation: Dry the sample under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation from Tissue Homogenate

-

Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

-

Sample Spiking and Extraction: Follow the same procedure as for plasma/serum (steps 1-7 in section 2), starting with an aliquot of the homogenate equivalent to a specific amount of protein (e.g., 1 mg).

LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Setting |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, followed by re-equilibration |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Phenylalanine and ¹³C₉,¹⁵N-Phenylalanine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenylalanine (Analyte) | 166.1 | 120.1 | 15 |

| ¹³C₉,¹⁵N-Phenylalanine (IS) | 176.1 | 130.1 | 15 |

Note: The precursor and product ions should be optimized for the specific mass spectrometer used.

Data Analysis

-

Integrate the peak areas for the analyte (Phenylalanine) and the internal standard (¹³C₉,¹⁵N-Phenylalanine) for each sample, standard, and quality control.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

-

Calculate the concentration of phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for Phenylalanine Quantification.

Caption: Phenylalanine Metabolism Overview.

Unlocking Molecular Insights: Fmoc-Phe-OH-13C9,15N in Advanced NMR Spectroscopy

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-L-Phenylalanine (U-¹³C₉, ¹⁵N) (Fmoc-Phe-OH-¹³C₉,¹⁵N) is a stable isotope-labeled amino acid that serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for the detailed study of peptide and protein structure, dynamics, and interactions. By replacing the naturally low-abundance ¹²C and ¹⁴N isotopes with NMR-active ¹³C and ¹⁵N, this reagent enables a suite of advanced NMR experiments with enhanced sensitivity and resolution. This document provides detailed application notes and protocols for the use of Fmoc-Phe-OH-¹³C₉,¹⁵N in biomolecular NMR studies, particularly focusing on its incorporation into synthetic peptides for structural analysis.

Applications in NMR Spectroscopy

The uniform labeling of the phenylalanine residue with nine ¹³C atoms and one ¹⁵N atom provides a rich set of probes for investigating the local environment and global properties of a peptide or protein.

-

Structural Determination: The ¹³C and ¹⁵N labels allow for the measurement of through-bond and through-space correlations, providing critical distance and dihedral angle restraints for high-resolution 3D structure calculation of peptides and proteins in both solution and solid-state NMR.[1][2]

-